molecular formula C11H17N3OS B2971528 (4-(Cyclopentylamino)-2-(methylthio)pyrimidin-5-yl)methanol CAS No. 211245-63-5

(4-(Cyclopentylamino)-2-(methylthio)pyrimidin-5-yl)methanol

Cat. No.: B2971528
CAS No.: 211245-63-5
M. Wt: 239.34
InChI Key: HKGVZNNJDXEJQC-UHFFFAOYSA-N
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Description

(4-(Cyclopentylamino)-2-(methylthio)pyrimidin-5-yl)methanol is a chemical compound that belongs to the pyrimidine family This compound is characterized by the presence of a cyclopentylamino group, a methylthio group, and a methanol group attached to the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Cyclopentylamino)-2-(methylthio)pyrimidin-5-yl)methanol typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the condensation of appropriate precursors such as β-diketones and amidines under acidic or basic conditions.

    Introduction of the Cyclopentylamino Group: The cyclopentylamino group can be introduced via nucleophilic substitution reactions using cyclopentylamine and suitable leaving groups.

    Addition of the Methylthio Group: The methylthio group can be added through thiolation reactions using methylthiolating agents such as methylthiol or dimethyl disulfide.

    Attachment of the Methanol Group: The methanol group can be introduced through hydroxymethylation reactions using formaldehyde and reducing agents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and process intensification techniques to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(4-(Cyclopentylamino)-2-(methylthio)pyrimidin-5-yl)methanol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound to its corresponding amines or alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can replace the cyclopentylamino or methylthio groups with other functional groups using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and water.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.

    Substitution: Cyclopentylamine, methylthiol, dimethyl disulfide, formaldehyde, and reducing agents.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted pyrimidines.

Scientific Research Applications

(4-(Cyclopentylamino)-2-(methylthio)pyrimidin-5-yl)methanol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

    (4-(Cyclohexylamino)-2-(methylthio)pyrimidin-5-yl)methanol: Similar structure with a cyclohexylamino group instead of a cyclopentylamino group.

    (4-(Cyclopentylamino)-2-(ethylthio)pyrimidin-5-yl)methanol: Similar structure with an ethylthio group instead of a methylthio group.

    (4-(Cyclopentylamino)-2-(methylthio)pyrimidin-5-yl)ethanol: Similar structure with an ethanol group instead of a methanol group.

Uniqueness

(4-(Cyclopentylamino)-2-(methylthio)pyrimidin-5-yl)methanol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the cyclopentylamino group provides steric hindrance and influences the compound’s interaction with molecular targets, while the methylthio group contributes to its electronic properties and reactivity.

Properties

IUPAC Name

[4-(cyclopentylamino)-2-methylsulfanylpyrimidin-5-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3OS/c1-16-11-12-6-8(7-15)10(14-11)13-9-4-2-3-5-9/h6,9,15H,2-5,7H2,1H3,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKGVZNNJDXEJQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C(C(=N1)NC2CCCC2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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